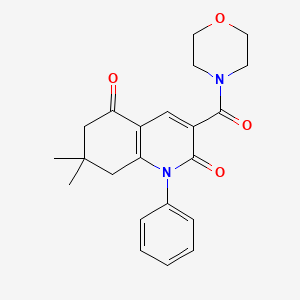![molecular formula C20H19N3O3 B14922163 (2E)-2-cyano-N-(4-methyl-2-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B14922163.png)
(2E)-2-cyano-N-(4-methyl-2-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-CYANO-3-(4-ISOPROPYLPHENYL)-N~1~-(4-METHYL-2-NITROPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of nitriles and amides. This compound features a cyano group, an isopropylphenyl group, and a nitrophenyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-3-(4-ISOPROPYLPHENYL)-N~1~-(4-METHYL-2-NITROPHENYL)-2-PROPENAMIDE typically involves a multi-step process:
Formation of the Propenamide Backbone: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and a nitrile.
Introduction of Substituents: The isopropylphenyl and nitrophenyl groups can be introduced through various substitution reactions, often involving halogenated precursors and nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group or the nitro group.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Halogenated precursors and strong nucleophiles or electrophiles.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its functional groups.
Biology and Medicine
Pharmaceutical Research: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Material Science:
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in pharmaceutical research, it might interact with specific enzymes or receptors, modulating biological pathways. The cyano and nitro groups could play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
(E)-2-CYANO-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE: Lacks the nitrophenyl group.
(E)-2-CYANO-3-(4-METHYLPHENYL)-N~1~-(4-METHYL-2-NITROPHENYL)-2-PROPENAMIDE: Has a methyl group instead of an isopropyl group.
Uniqueness
The combination of the isopropylphenyl and nitrophenyl groups in (E)-2-CYANO-3-(4-ISOPROPYLPHENYL)-N~1~-(4-METHYL-2-NITROPHENYL)-2-PROPENAMIDE may confer unique chemical properties, such as specific reactivity patterns and potential biological activities.
Properties
Molecular Formula |
C20H19N3O3 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(E)-2-cyano-N-(4-methyl-2-nitrophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
InChI |
InChI=1S/C20H19N3O3/c1-13(2)16-7-5-15(6-8-16)11-17(12-21)20(24)22-18-9-4-14(3)10-19(18)23(25)26/h4-11,13H,1-3H3,(H,22,24)/b17-11+ |
InChI Key |
MQHXIYVBVAXINJ-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)C(C)C)/C#N)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)C(C)C)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]quinolin-2(1H)-one](/img/structure/B14922084.png)
![N-(4-ethylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B14922093.png)
![2-[(2E)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl]-N-(2,4-dichlorophenyl)-2-oxoacetamide](/img/structure/B14922101.png)
![(2E,4E)-2,3-dichloro-4-(2-{[5-(4-fluorophenyl)-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}hydrazinylidene)but-2-enoic acid](/img/structure/B14922105.png)


![2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis{N-[3,5-bis(trifluoromethyl)phenyl]acetamide}](/img/structure/B14922112.png)
![2-Methyl-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one](/img/structure/B14922118.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-{[5-{[(4-iodophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B14922123.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-[(5-{[(4-ethoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide](/img/structure/B14922126.png)
![4-[4-chloro-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14922140.png)
![4-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-4-oxobutanamide](/img/structure/B14922149.png)
![13-(difluoromethyl)-11-methyl-4-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14922157.png)
![2-chloro-N'-{(E)-[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}benzohydrazide](/img/structure/B14922159.png)
